![molecular formula C12H10N2O2 B3070835 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid CAS No. 1006441-28-6](/img/structure/B3070835.png)

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Overview

Description

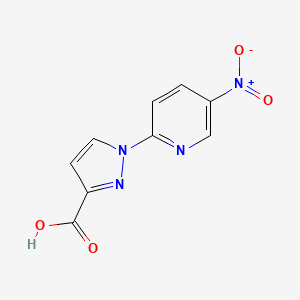

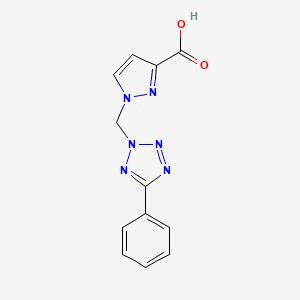

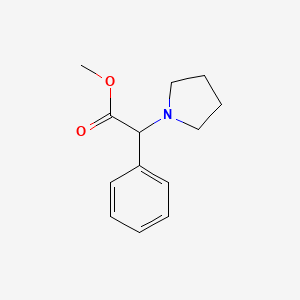

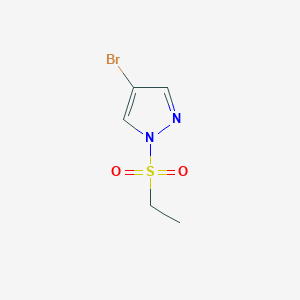

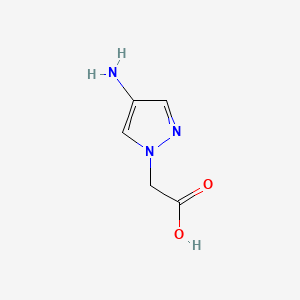

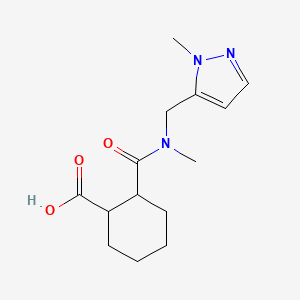

“3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A synthesized pyrazole derivative has been reported to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The chemical reactions involving pyrazoles have been the focus of many techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives, including "3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid," involves various chemical reactions aimed at creating compounds with potential applications in material science and medicinal chemistry. For instance, the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids from pyrazole-1H-4-carbaldehydes showcases a methodological approach to developing compounds for further application studies. The effectiveness and economical aspects of synthesis methods, such as diimide reduction, are highlighted, providing insights into the feasibility of large-scale production (Deepa, Babu, Parameshwar, & Reddy, 2012).

Material Science Applications

Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including pyrazole derivatives, illustrates the potential of these materials in medical applications due to their enhanced swelling properties and thermal stability. The implications for antibacterial and antifungal applications suggest a promising avenue for the development of new materials with significant biological activities (Aly & El-Mohdy, 2015).

Photonic and Electronic Applications

The exploration of pyrazole derivatives in the synthesis of photochromic polymers for optical switchers and the measurement of dynamic and static photoinduced birefringence (PIB) phenomena highlight the potential of these compounds in photonic applications. Quantum chemical methods provide insights into the conformational states, energy barriers, and associated dipole moments of these molecules, paving the way for the development of materials suitable for photonic devices (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Antimicrobial Activity

The synthesis and evaluation of pyrazole derivatives for their antimicrobial activities represent a significant area of research. These compounds have been tested against various pathogens, showing promising results that could lead to the development of new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can enhance antimicrobial properties, indicating a potential pathway for the development of targeted therapies (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Mechanism of Action

Target of Action

Related compounds with a pyrazole moiety have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been found to exhibit antileishmanial and antimalarial activities, suggesting that they may affect pathways related to these diseases .

Result of Action

A related compound was found to exhibit potent antipromastigote activity , suggesting that 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid may have similar effects.

Future Directions

The future directions of research involving “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” and similar pyrazole compounds could involve further exploration of their synthesis techniques and biological activity . The increasing popularity of pyrazoles in several fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, suggests a promising future for these compounds .

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the pyrazole derivative and the biomolecules it interacts with.

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other pyrazole derivatives .

properties

IUPAC Name |

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGQJDBESLWCP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)

![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)

![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)

![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)